molecular formula C6H5NaS B1308409 Sodium thiophenolate CAS No. 930-69-8

Sodium thiophenolate

Cat. No.: B1308409
CAS No.: 930-69-8
M. Wt: 132.16 g/mol
InChI Key: RZWQDAUIUBVCDD-UHFFFAOYSA-M
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Description

Sodium thiophenolate, with the chemical formula C6H5SNa , is a white crystalline solid known for its applications in various chemical processes. It is characterized by its phenyl and thiol functional groups, making it a versatile reagent in organic synthesis. This compound is also referred to as sodium phenylthiolate and is commonly used in the preparation of dyes, pharmaceuticals, and as a corrosion inhibitor .

Scientific Research Applications

Sodium thiophenolate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium thiophenolate can be synthesized by adding benzenethiol to an ice-cold solution of sodium hydroxide in water. The reaction is typically carried out under nitrogen to prevent oxidation. The mixture is then heated with vigorous stirring to ensure complete reaction .

Industrial Production Methods: In industrial settings, sodium benzenethiolate is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium benzenethiolate involves its nucleophilic properties. It can attack electrophilic centers in molecules, leading to the formation of new bonds. This nucleophilic behavior is crucial in its role in substitution reactions. Additionally, its thiol group can undergo oxidation and reduction, making it a versatile reagent in various chemical processes .

Comparison with Similar Compounds

  • Sodium thiophenolate
  • Sodium phenylsulfide
  • Sodium phenylmercaptide

Comparison: this compound is unique due to its specific combination of phenyl and thiol functional groups. This combination allows it to participate in a wide range of chemical reactions, making it more versatile compared to similar compounds. For instance, this compound and sodium phenylsulfide share similar reactivity but may differ in their specific applications and reaction conditions .

Properties

IUPAC Name

sodium;benzenethiolate
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InChI

InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RZWQDAUIUBVCDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaS
Source PubChem
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Related CAS

108-98-5 (Parent)
Record name Sodium benzenethiolate
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DSSTOX Substance ID

DTXSID1027342
Record name Sodium benzenethiolate
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Molecular Weight

132.16 g/mol
Source PubChem
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Physical Description

Faintly beige solid with a stench; [MSDSonline]
Record name Sodium benzenethiolate
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CAS No.

930-69-8
Record name Sodium benzenethiolate
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Record name Benzenethiol, sodium salt (1:1)
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Record name Sodium benzenethiolate
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Record name SODIUM BENZENETHIOLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium thiophenolate
Reactant of Route 2
Sodium thiophenolate
Reactant of Route 3
Sodium thiophenolate
Reactant of Route 4
Sodium thiophenolate
Reactant of Route 5
Sodium thiophenolate
Reactant of Route 6
Sodium thiophenolate

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